4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group and an oxopropoxy group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 7-hydroxy-2H-chromen-2-one.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-methoxyphenol and 7-hydroxy-2H-chromen-2-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Oxopropoxy Group Introduction: The intermediate compound is then subjected to an esterification reaction with 2-oxopropanoic acid (pyruvic acid) in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to introduce the oxopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropoxy group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
DNA Intercalation: Intercalating into DNA strands and interfering with DNA replication and transcription processes.
Comparison with Similar Compounds
4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the oxopropoxy group, which may result in different biological activities and chemical properties.
7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the methoxyphenyl group, which may affect its overall reactivity and biological effects.
4-(4-hydroxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: The hydroxyl group may enhance its antioxidant activity compared to the methoxy group.
The uniqueness of this compound lies in the combination of the methoxyphenyl and oxopropoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)11-23-15-7-8-16-17(10-19(21)24-18(16)9-15)13-3-5-14(22-2)6-4-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUOYSQFYIQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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